molecular formula C15H22N2 B1440549 9-Benzyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-99-4

9-Benzyl-6,9-diazaspiro[4.5]decane

Cat. No.: B1440549
CAS No.: 1248907-99-4
M. Wt: 230.35 g/mol
InChI Key: KHJUEFXVUZMIBB-UHFFFAOYSA-N
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Description

9-Benzyl-6,9-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Mechanism of Action

Target of Action

The primary target of 9-Benzyl-6,9-diazaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death .

Mode of Action

This compound acts as an inhibitor of RIPK1 . The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound can potentially alter these disease processes .

Pharmacokinetics

The pharmacokinetic properties of 9-Benzyl-6,9-diazaspiro[4The compound’s boiling point is predicted to be 3496±220 °C, and its density is predicted to be 107±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of RIPK1 and the subsequent alteration of the necroptosis signaling pathway . This can potentially affect the progression of diseases where necroptosis plays a role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane typically involves multiple steps. One common synthetic route includes the following steps :

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9-Benzyl-6,9-diazaspiro[4.5]decane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-6,9-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both benzyl and diazaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-benzyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJUEFXVUZMIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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